molecular formula C21H24Cl2N6O2S B4587575 N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B4587575
M. Wt: 495.4 g/mol
InChI Key: JSYGGTNYFMLUSF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H24Cl2N6O2S and its molecular weight is 495.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.1058506 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

  • Antimicrobial Activity: N-(1-adamantyl)carbothioamide derivatives exhibit potent antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans (Al-Abdullah et al., 2015).
  • Hypoglycemic Activity: These compounds also demonstrate oral hypoglycemic activity in streptozotocin-induced diabetic rats, with some compounds producing significant reduction in serum glucose levels (Al-Abdullah et al., 2015).

Synthesis and Characterization

  • Synthetic Methods: A new synthesis approach for 3-aryl-1,2,4-triazoles, involving chloralamides and a phosphorus pentachloride/phosphorus oxychloride mixture, has been developed (Guirado et al., 2016).
  • Characterization and In Silico Studies: S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols were synthesized and characterized, with one derivative exhibiting excellent cholinesterase inhibitory potential (Arfan et al., 2018).

Pharmacological Potentials

  • Antibacterial Activity: Various substituted oxadiazole derivatives, including hydrazinecarbothioamides, have been shown to exhibit significant antibacterial activities against Gram-negative and Gram-positive bacteria (Kaur et al., 2011).
  • Antioxidant Activity: Some hydrazinecarbothioamides demonstrated excellent antioxidant activity using the DPPH method, highlighting their potential as antioxidants (Barbuceanu et al., 2014).

Therapeutic Research

  • Anticonvulsant Agents: Benzothiazole derivatives with acetamido and carbothioamido pharmacophore have been synthesized and shown to be promising anticonvulsant leads (Amir et al., 2011).

Analytical Applications

  • Detection by HPLC-ECI-MC: Optimization of detection of hydrazides of carboxylic acids and 2-acylhydrazinсarbothioamids by High-Performance Liquid Chromatography-Electrospray Ionization-Mass Chromatography (HPLC-ECI-MC) has been explored (Varynskyi, 2018).

Structural and Computational Studies

  • X-Ray Structures and Computational Analysis: Adamantane-linked hydrazine-1-carbothioamide derivatives were synthesized, and their structures were analyzed using X-ray and computational methods, showing potential urease inhibition and antiproliferative activities (Al-Wahaibi et al., 2022).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N6O2S/c1-31-16-3-2-14(22)5-15(16)25-19(32)27-26-17(30)20-6-12-4-13(7-20)9-21(8-12,10-20)29-11-24-18(23)28-29/h2-3,5,11-13H,4,6-10H2,1H3,(H,26,30)(H2,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGGTNYFMLUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide

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